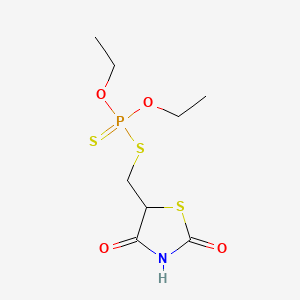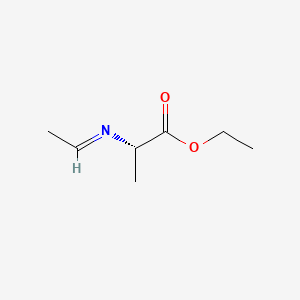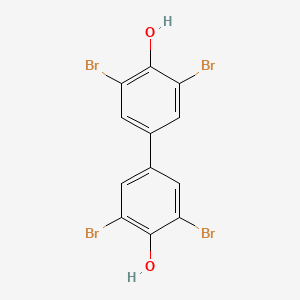
Tetrabromo-P-biphenyldiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabromo-P-biphenyldiol, also known as 3,3’,5,5’-tetrabromo-2,2’-biphenyldiol, is a brominated biphenyl compound. It is characterized by the presence of four bromine atoms and two hydroxyl groups attached to a biphenyl structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetrabromo-P-biphenyldiol typically involves the bromination of biphenyl compounds. One common method includes the use of bromine or bromine-containing reagents in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective bromination at the desired positions on the biphenyl ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Tetrabromo-P-biphenyldiol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form less brominated biphenyls.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace bromine atoms under appropriate conditions.
Major Products:
Oxidation: Formation of tetrabromoquinones.
Reduction: Formation of dibromo or monobromo biphenyldiols.
Substitution: Formation of biphenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Tetrabromo-P-biphenyldiol has been extensively studied for its applications in:
Chemistry: Used as a precursor for synthesizing other brominated compounds and in studying halogenation reactions.
Industry: Utilized in the production of flame retardants and other brominated materials.
Wirkmechanismus
The primary mechanism of action of Tetrabromo-P-biphenyldiol involves the inhibition of plastoquinone synthesis in marine phytoplankton. This inhibition disrupts the electron transport chain in photosynthesis, leading to the death or inhibition of phytoplankton growth. The compound targets specific enzymes involved in the biosynthesis of plastoquinone, such as chorismate lyase and flavin-dependent halogenase .
Vergleich Mit ähnlichen Verbindungen
3,3’,5,5’-Tetrabromo-2,2’-biphenyldiol:
Tetrabromobisphenol A: Another brominated compound used as a flame retardant.
Polybrominated diphenyl ethers (PBDEs): A class of brominated flame retardants with similar structural features.
Uniqueness: Tetrabromo-P-biphenyldiol is unique due to its dual role as an algicidal agent and a potential antimicrobial compound. Its specific mechanism of inhibiting plastoquinone synthesis sets it apart from other brominated compounds, making it a valuable tool in both environmental and biomedical research .
Eigenschaften
Molekularformel |
C12H6Br4O2 |
|---|---|
Molekulargewicht |
501.79 g/mol |
IUPAC-Name |
2,6-dibromo-4-(3,5-dibromo-4-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H6Br4O2/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4,17-18H |
InChI-Schlüssel |
IEAGIQDVKKVLEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI)](/img/structure/B13830616.png)
![4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B13830617.png)

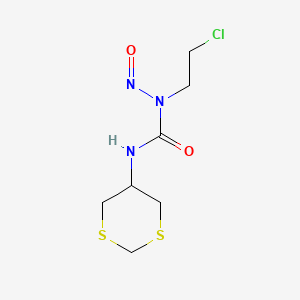
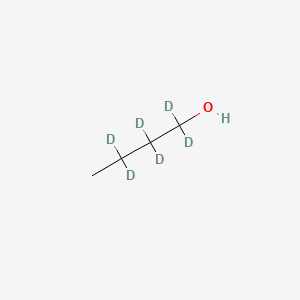
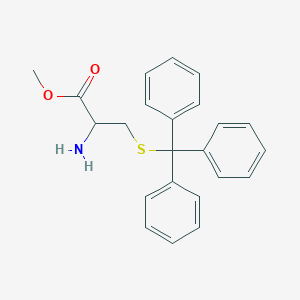
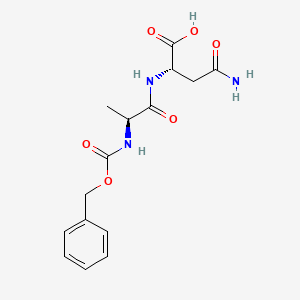

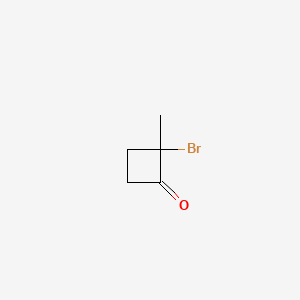

![[5-(4-Amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl 2-hydroxybenzoate](/img/structure/B13830667.png)

